molecular formula C25H55O9P3S B14449438 Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester CAS No. 73972-83-5

Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester

Cat. No.: B14449438
CAS No.: 73972-83-5
M. Wt: 624.7 g/mol
InChI Key: NWQRJMFYUPVOLL-UHFFFAOYSA-N
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Description

Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is a chemical compound known for its unique structure and properties It is a member of the phosphorothioate family, which are compounds containing a phosphorus-sulfur bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester typically involves the reaction of dibutyl phosphite with a suitable thiophosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert it into phosphorothioate derivatives with different oxidation states.

    Substitution: It can participate in substitution reactions where one of the butyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions may produce various substituted phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorus-sulfur bond plays a crucial role in its reactivity and interaction with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or as part of a drug delivery system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is unique due to its specific structure, which includes two dibutoxyphosphinyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

73972-83-5

Molecular Formula

C25H55O9P3S

Molecular Weight

624.7 g/mol

IUPAC Name

1-[butoxy-[dibutoxyphosphoryl(dibutoxyphosphorylsulfanyl)methyl]phosphoryl]oxybutane

InChI

InChI=1S/C25H55O9P3S/c1-7-13-19-29-35(26,30-20-14-8-2)25(36(27,31-21-15-9-3)32-22-16-10-4)38-37(28,33-23-17-11-5)34-24-18-12-6/h25H,7-24H2,1-6H3

InChI Key

NWQRJMFYUPVOLL-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(P(=O)(OCCCC)OCCCC)SP(=O)(OCCCC)OCCCC)OCCCC

Origin of Product

United States

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